

Technical Guide: C1-Resveratrol Multi-Functional Ion Channel Blocker

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Compound of Interest

Compound Name: C1-resveratrol

CAS No.: 1638296-40-8

Cat. No.: B606443

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Executive Summary

C1-Resveratrol (often referred to simply as Compound 1 or C1) is a novel, synthetic small-molecule derivative of trans-resveratrol, engineered specifically to address the multi-factorial pathology of Atrial Fibrillation (AF).[1] Unlike traditional anti-arrhythmics that target single ion channels (often leading to pro-arrhythmic side effects), C1 functions as a multi-target antagonist.[1]

It combines the potent ion channel blocking capabilities of synthetic anti-arrhythmics (specifically targeting Kv1.5,

, and late

) with the cardioprotective, anti-remodeling properties of its parent molecule, resveratrol (targeting NFAT signaling and ROS).[1] This guide details the physicochemical properties, mechanistic pharmacology, and experimental protocols for evaluating C1 in drug discovery workflows.

Part 1: Chemical Identity & Pharmacophore Design

C1 was developed via a rational drug design approach, hybridizing the stilbene scaffold of resveratrol with pharmacophores resembling AVE0118 (a known Kv1.5 blocker). This structural modification overcomes the low potency of resveratrol against atrial-specific potassium channels while retaining its genomic and antioxidant effects.

Chemical Specifications

Property	Detail
Common Name	C1-Resveratrol; Compound 1
IUPAC Name	N-{2'-[2-(4-Hydroxy-phenyl)-vinyl]-biphenyl-2-ylmethyl}-2-(4-methoxy-phenyl)-acetamide
CAS Number	1638296-40-8
Molecular Formula	
Molecular Weight	449.55 g/mol
Solubility	DMSO (>10 mM); Ethanol (Low); Water (Insoluble)
Parent Scaffold	trans-Resveratrol (3,5,4'-trihydroxystilbene)

Part 2: Mechanistic Profile (The "Core")

C1 is defined by its "Dual-Arm" Mechanism:

- Electrical Remodeling Control: Acute modulation of atrial-specific ion channels to prolong refractoriness without inducing ventricular arrhythmias.[1]
- Structural Remodeling Control: Chronic suppression of hypertrophic signaling and oxidative stress.[1]

Ion Channel Pharmacology

The defining characteristic of C1 is its atrial selectivity, achieved by targeting channels predominantly expressed in the atria (Kv1.5,

).

Target A: Kv1.5 (Ultra-rapid Delayed Rectifier,

)

- Action: Potent inhibition of the peak and late components of

.^[1]^[2]^[3]^[4]^[5]

- Potency:

(Peak);

(Late).^[1]^[2]^[3]^[4]

- Kinetics: Exhibits frequency-dependent inhibition.^[1]^[2]^[4] The block is significantly more potent at high stimulation frequencies (3 Hz) compared to low frequencies (1 Hz).^[5] This "use-dependence" is critical for AF therapy, as the drug preferentially affects rapidly firing atrial tissue while sparing normal sinus rhythm.

Target B:

(Acetylcholine-activated

current)^[1]

- Action: Inhibits the constitutively active

often observed in chronic AF.^[1]

- Potency:

.^[1]^[4]

- Significance: Prevents the vagal-mediated shortening of Action Potential Duration (APD) that stabilizes re-entrant rotors in AF.^[1]

Target C: Nav1.5 (Late Sodium Current,

)

- Action: Preferential inhibition of the Late sodium current over the Peak current.^[1]^[3]

- Potency:

(Late) vs

(Peak).[1]

- Significance: Reducing late

prevents intracellular calcium overload and Early Afterdepolarizations (EADs), a common trigger for arrhythmias.[1]

Safety Profile: hERG (Kv11.1)

- Action: Weak inhibition.

- Potency:

. [1]

- Safety Margin: The ~100-fold selectivity for Kv1.5 over hERG minimizes the risk of QT prolongation and Torsades de Pointes (TdP), a major failure point for class III anti-arrhythmics.[1]

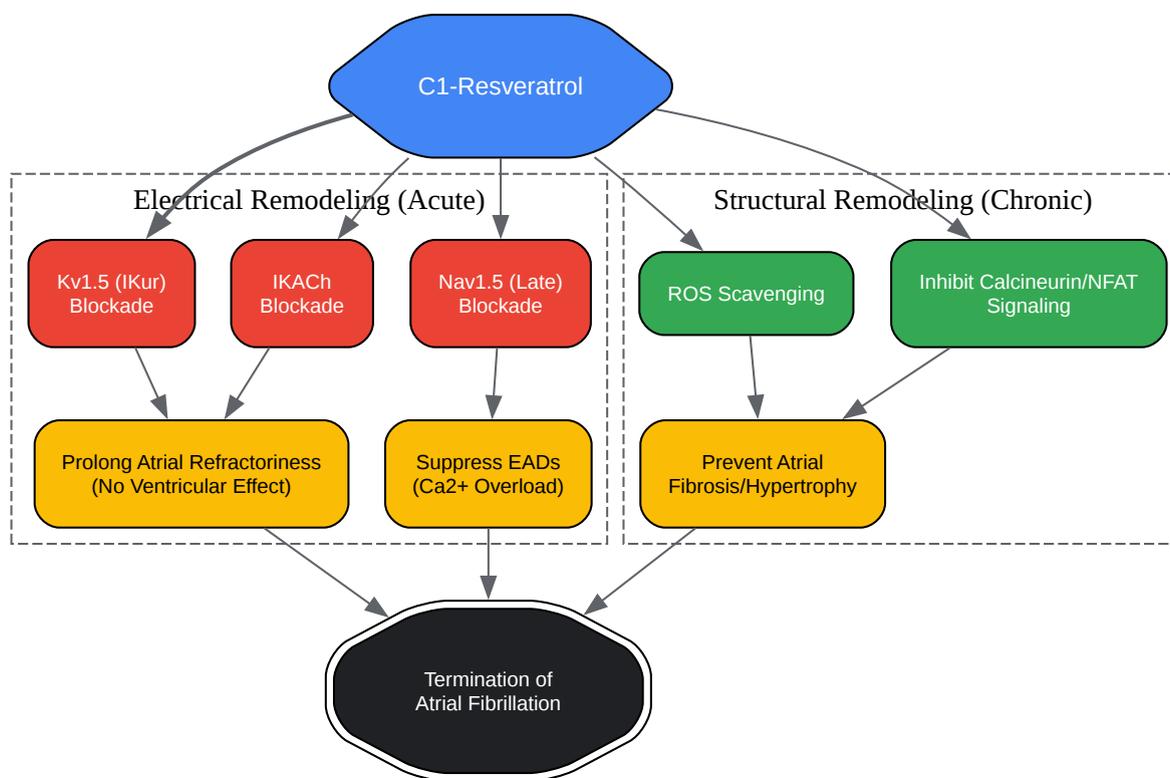
Signaling Pathway Modulation

C1 retains the non-ionic bioactivity of resveratrol, acting as a genomic modulator.

- NFAT Inhibition: C1 inhibits the Calcineurin-NFAT pathway.[1] In AF, rapid atrial rates cause influx, activating calcineurin, which dephosphorylates NFAT. Nuclear NFAT triggers hypertrophic gene expression.[1] C1 blocks this translocation.
- Antioxidant Activity: C1 scavenges Reactive Oxygen Species (ROS), reducing the oxidative stress that promotes atrial fibrosis.[1]

Visualization: C1 Multi-Target Mechanism

The following diagram illustrates the convergence of ionic and non-ionic pathways targeted by C1.[1]



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Caption: Figure 1. Dual-arm mechanism of **C1-Resveratrol** targeting atrial-selective ion channels and remodeling pathways.

Part 3: Experimental Protocols

To validate C1 efficacy in a research setting, the following protocols are recommended. These are self-validating systems designed to confirm both potency and mechanism.^[1]

Protocol 1: Whole-Cell Patch Clamp (Kv1.5)

Objective: Determine

and frequency dependence of C1 on

- Cell Preparation: Use CHO cells or HEK293 cells stably expressing human KCNA5 (Kv1.5).
[1]
- Solutions:
 - Pipette (Intracellular):[1] 135 mM KCl, 5 mM EGTA, 10 mM HEPES, 5 mM Glucose (pH 7.2).
 - Bath (Extracellular):[1] 135 mM NaCl, 5 mM KCl, 1 mM
, 1 mM
, 10 mM HEPES, 10 mM Glucose (pH 7.4).
- Voltage Protocol:
 - Hold cells at -80 mV.
 - Depolarize to +50 mV for 300 ms to elicit
.[1]
 - Return to -80 mV.[1]
- Drug Application:
 - Perfuse C1 (0.01 – 10
) for 5 minutes per concentration.[1]
 - Critical Step: Run the protocol at 1 Hz (low frequency) and 3 Hz (high frequency).
- Analysis:
 - Measure peak current amplitude at the end of the pulse.[1]
 - Calculate % inhibition:

- Fit data to Hill equation to derive

.[\[1\]](#)

- Validation Criteria: C1 must show >50% inhibition at 1

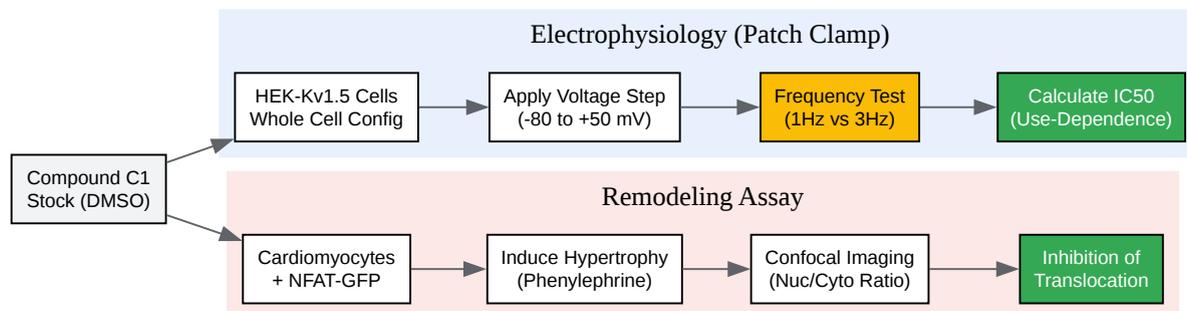
(3 Hz) with minimal effect on holding current.[\[1\]](#)

Protocol 2: NFAT Nuclear Translocation Assay

Objective: Assess inhibition of structural remodeling signaling.[\[1\]](#)

- Cell Model: Neonatal Rat Ventricular Myocytes (NRVMs) or HL-1 Atrial cells.
- Transfection: Transfect cells with an NFAT-GFP reporter plasmid.[\[1\]](#)
- Induction: Stimulate hypertrophy using Phenylephrine (PE) (10 μ M) or Angiotensin II.[\[1\]](#)
- Treatment: Co-incubate with C1 (1 μ M) vs Vehicle (DMSO).
- Imaging:
 - Fix cells after 24 hours.[\[1\]](#)
 - Stain nuclei with DAPI.[\[1\]](#)
 - Quantify GFP signal: Ratio of (Nuclear GFP / Cytosolic GFP).
- Result: PE treatment should increase the Nuclear/Cytosolic ratio.[\[1\]](#) C1 treatment should retain NFAT-GFP in the cytosol (Ratio < 1.0).

Visualization: Experimental Workflow



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Caption: Figure 2. Parallel validation workflows for ionic (left) and non-ionic (right) efficacy of C1.

Part 4: Data Summary & Comparative Potency

The following table summarizes the inhibitory constants of C1 compared to its parent molecule, Resveratrol. Note the dramatic increase in potency against Kv1.5.[1]

Target Channel	Parameter	C1-Resveratrol	Resveratrol	Fold Improvement
Kv1.5 (Peak)	Inhibition	0.36	66.0	~180x
Kv1.5 (Late)	Inhibition	0.11	N/A	High
	Inhibition	1.9	Weak	Significant
Nav1.5 (Late)	Inhibition	1.0	26.0	~26x
hERG	Safety Screen	30.0	> 50	Selectivity retained

Interpretation: C1 achieves sub-micromolar potency against the primary atrial repolarization current (

), making it a viable pharmacological candidate where resveratrol was only a dietary supplement with weak acute effects.[1]

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